molecular formula C19H19N3O3 B5335423 N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5335423
M. Wt: 337.4 g/mol
InChI Key: GXBZBMIFHNTRDL-UHFFFAOYSA-N
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Description

N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse pharmacological properties This compound belongs to the pyrazole class, which is characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the hydroxyphenyl group: This step involves the alkylation of the pyrazole ring with a suitable hydroxyphenyl derivative.

    Attachment of the phenoxymethyl group: This can be done via a nucleophilic substitution reaction using a phenoxymethyl halide.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    N-[1-(2-hydroxyphenyl)ethyl]-1H-pyrazole-3-carboxamide: Lacks the phenoxymethyl group, which may affect its biological activity.

    5-(Phenoxymethyl)-1H-pyrazole-3-carboxamide: Lacks the hydroxyphenyl group, which may reduce its ability to form hydrogen bonds.

Properties

IUPAC Name

N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13(16-9-5-6-10-18(16)23)20-19(24)17-11-14(21-22-17)12-25-15-7-3-2-4-8-15/h2-11,13,23H,12H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBZBMIFHNTRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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